5-Fluoro-2-iodophenyl Isothiocyanate 5-Fluoro-2-iodophenyl Isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345562
InChI: InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
SMILES:
Molecular Formula: C7H3FINS
Molecular Weight: 279.08 g/mol

5-Fluoro-2-iodophenyl Isothiocyanate

CAS No.:

Cat. No.: VC18345562

Molecular Formula: C7H3FINS

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-iodophenyl Isothiocyanate -

Specification

Molecular Formula C7H3FINS
Molecular Weight 279.08 g/mol
IUPAC Name 4-fluoro-1-iodo-2-isothiocyanatobenzene
Standard InChI InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Standard InChI Key DKWNQVCFDWTFRI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)N=C=S)I

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-Fluoro-2-iodophenyl isothiocyanate (C₇H₃FINS) features a benzene ring substituted with fluorine at position 5, iodine at position 2, and an isothiocyanate group (-N=C=S) at position 1. The iodine atom introduces steric bulk and polarizability, while the fluorine atom enhances electron-withdrawing effects, modulating electronic distribution across the aromatic system .

Table 1: Comparative Molecular Properties of Halogenated Phenyl Isothiocyanates

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Substituents
5-Fluoro-2-iodophenyl isothiocyanateC₇H₃FINS278.98 (calculated)F (C5), I (C2)
4-Chloro-2-iodophenyl isothiocyanateC₇H₃ClINS295.53Cl (C4), I (C2)
5-Fluoro-2-methylphenyl isothiocyanateC₈H₆FNS167.20F (C5), CH₃ (C2)

Data derived from structural analogs .

The calculated molecular weight of 278.98 g/mol aligns with halogen atomic masses (F: 19.00, I: 126.90), though experimental validation is required. Crystallographic data for this compound are unavailable, but related structures suggest a planar aromatic core with bond angles consistent with ortho-substituted benzene derivatives .

Spectroscopic Characterization

While specific spectral data for 5-fluoro-2-iodophenyl isothiocyanate are absent, inferences can be drawn from analogs:

  • IR Spectroscopy: Expected peaks at 2050–2150 cm⁻¹ (N=C=S stretch) and 1100–1250 cm⁻¹ (C-F stretch) .

  • NMR: <sup>1</sup>H NMR would show aromatic protons deshielded by electron-withdrawing groups, with <sup>19</sup>F NMR resonances near -110 ppm (ortho-fluorine) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 278.98 (M⁺) and fragment ions corresponding to iodine loss (m/z 152.08) .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 5-fluoro-2-iodophenyl isothiocyanate can be approached via two strategies:

Diazotization-Iodination Sequence

Adapted from 5'-fluoro-2'-iodoacetophenone synthesis :

  • Nitration and Reduction: 5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0–10°C.

  • Iodination: Diazonium salt treated with KI yields 5-fluoro-2-iodoaniline .

  • Thiocyanation: Reaction with thiophosgene (CSCl₂) introduces the isothiocyanate group .

Reaction Scheme:

5-Fluoro-2-iodoaniline+CSCl25-Fluoro-2-iodophenyl isothiocyanate+2HCl\text{5-Fluoro-2-iodoaniline} + \text{CSCl}_2 \rightarrow \text{5-Fluoro-2-iodophenyl isothiocyanate} + 2\text{HCl}

Iodine-Catalyzed Desulfurization

A novel method for 2-halo isothiocyanates involves iodine-mediated desulfurization of thiouronium salts :

  • Thiourea Formation: 5-Fluoro-2-iodoaniline reacts with CS₂ in basic conditions.

  • Oxidation: I₂ in DMF oxidizes the thiourea intermediate to the isothiocyanate.

Key Advantages:

  • Avoids toxic thiophosgene.

  • Yields up to 78% (based on analog syntheses) .

Purification and Yield Optimization

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent (1:4 ratio) achieves >95% purity .

  • Crystallization: Ethanol/water mixtures yield needle-like crystals, though melting point data are unreported .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C (estimated via TGA analogs) .

  • Hydrolytic Sensitivity: The isothiocyanate group hydrolyzes in aqueous media to form thioureas, necessitating anhydrous storage .

Table 2: Reactivity Profile

Reaction TypeReagentsProducts
Nucleophilic AdditionAminesThiourea derivatives
Cross-CouplingPd catalysts, boronic acidsBiaryl compounds
Photolytic DegradationUV lightDisulfides and elemental sulfur

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), miscible with DMSO and DMF .

  • LogP: Estimated at 3.2 (ACD/Labs), indicating moderate lipophilicity .

Applications in Medicinal Chemistry

Anticancer Drug Intermediates

5-Fluoro-2-iodophenyl isothiocyanate serves as a precursor to ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] -benzoxadiazacyclotetradecine-3-carbonitrile, a ROS1/ALK inhibitor . Its halogen atoms facilitate Suzuki-Miyaura cross-coupling reactions to construct heterocyclic cores.

Kinase Inhibition Mechanisms

  • ROS1 Targeting: The iodine atom occupies hydrophobic pockets in the kinase domain, while the isothiocyanate group covalently modifies cysteine residues .

  • Selectivity: Fluorine substitution reduces off-target effects by enhancing binding specificity .

Future Directions

  • Crystallographic Studies: X-ray diffraction to resolve bond lengths and angles.

  • In Vivo Pharmacokinetics: ADME profiling of derivative compounds.

  • Green Synthesis: Developing biocatalytic routes to minimize iodine waste .

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